Comparative Purity and Characterization for Analytical Reliability
Ezetimibe Fluoro Isomer from specialized vendors is supplied with a guaranteed purity of ≥95% to ≥98%, a critical quality attribute for its use as a reference standard . This compares favorably to generic or in-house synthesized impurities where purity may be unverified or lower. Furthermore, the compound is provided with comprehensive characterization data, including HPLC, Mass Spectrometry (MS), 1H NMR, FT-IR, and a detailed Structure Elucidation Report (SER), which is essential for regulatory submission [1].
| Evidence Dimension | Purity and Characterization Completeness |
|---|---|
| Target Compound Data | Purity: ≥95% to ≥98%; Characterization: HPLC, MS, 1H NMR, FT-IR, SER report |
| Comparator Or Baseline | Generic impurity standard: Purity unspecified or lower; Limited characterization data |
| Quantified Difference | ≥95% vs. unspecified/lower; Complete vs. partial characterization package |
| Conditions | Vendor specifications (e.g., BOC Sciences, InvivoChem, Veeprho) |
Why This Matters
High, verified purity and a complete characterization package are mandatory for method validation and regulatory compliance, directly reducing analytical variability and audit risk.
- [1] Veeprho. Ezetimibe O-Fluorobenzene isomer (CAS 1798008-25-9) Product Page. Accessed April 2026. View Source
